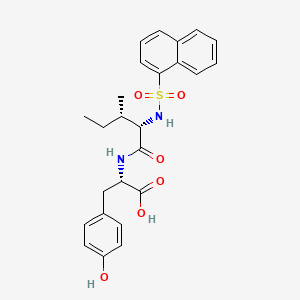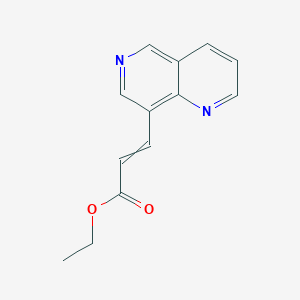
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds characterized by a fused-ring system consisting of two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-naphthyridine, which can be obtained through various methods such as the cyclization of appropriate precursors.
Formation of the Acrylate Moiety: The acrylate group is introduced through a reaction involving ethyl acrylate and a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Coupling Reaction: The final step involves the coupling of the 1,6-naphthyridine core with the acrylate moiety using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted naphthyridine derivatives with various functional groups.
科学研究应用
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes and molecular sensors.
作用机制
The mechanism of action of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
相似化合物的比较
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
2,7-Naphthyridine: A structural isomer with distinct chemical and physical properties.
Quinolines: Compounds with a similar fused-ring system but different nitrogen atom positions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acrylate moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
ethyl 3-(1,6-naphthyridin-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-12(16)6-5-11-9-14-8-10-4-3-7-15-13(10)11/h3-9H,2H2,1H3 |
InChI 键 |
KPKJWURCAPUXRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=C2C(=CN=C1)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
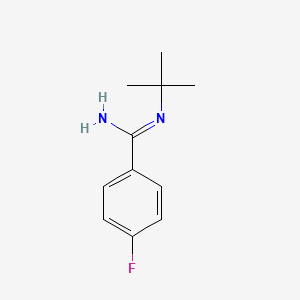


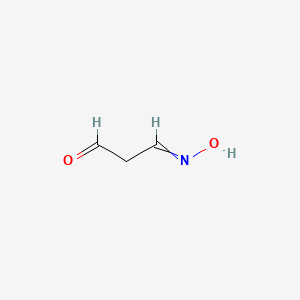
![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

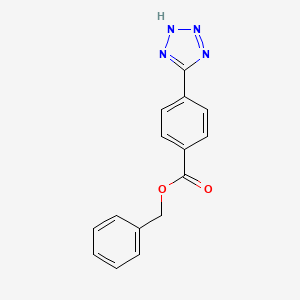
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
